N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a synthetic organic compound with a complex structure that includes a benzoxazine ring, a carboxamide group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoxazine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the intermediate with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, sulfonates, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions might introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.
Medicine: There is potential for this compound to be developed into a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Industry: It could be used in the production of polymers or other materials with unique mechanical or thermal properties.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide: can be compared with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This structural specificity can result in distinct physical, chemical, and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H17N3O3 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-16(2)6-5-14-13(18)9-3-4-11-10(7-9)15-12(17)8-19-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,18)(H,15,17) |
InChI Key |
BKYGLYAVXDCRJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
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